7-Methoxy-3,3-dimethylindoline

Description

Significance of Indoline (B122111) Core Structures in Contemporary Organic Synthesis and Chemical Biology

The indoline scaffold, a heterocyclic aromatic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring, is a cornerstone in modern chemistry. nih.gov Recognized as a "privileged scaffold," its versatile structure is a recurring motif in a vast number of biologically active compounds, both of natural and synthetic origin. researchgate.netderpharmachemica.com This makes it an entity of profound interest in medicinal chemistry, drug discovery, and chemical biology. researchgate.netmdpi.com The significance of the indoline core is evident in its presence in numerous pharmaceuticals, including agents with anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. researchgate.netderpharmachemica.comrsc.org

In the field of organic synthesis, the indoline ring system serves as a versatile platform for constructing complex molecular architectures. derpharmachemica.comchim.it Its electron-rich nature makes it amenable to a wide range of chemical modifications, allowing chemists to fine-tune its properties for specific applications. chim.itirjmets.com The development of novel synthetic methodologies, from classical reactions to modern metal-catalyzed processes, continues to expand the toolkit for creating functionalized indolines. derpharmachemica.comresearchgate.net These methods are crucial for accessing new chemical diversity and for the synthesis of complex natural products and their analogues. derpharmachemica.combohrium.com The structural versatility also allows indole (B1671886) derivatives to interact with a multitude of biological targets, such as kinases and receptors, further cementing their importance in the development of new therapeutic agents. mdpi.commdpi.com

Historical Development and Research Trajectory of Methoxy-substituted Indolines

The journey of methoxy-substituted indolines in academic research is intrinsically linked to the broader history of indole synthesis. Classic methods like the Fischer indole synthesis, dating back to the late 19th century, provided the initial pathways to these structures. rsc.orgresearchgate.net This reaction, involving the acid-catalyzed cyclization of a phenylhydrazone, remains a fundamental tool for installing the indole core. smolecule.com

Over time, the synthetic repertoire expanded significantly. The mid-20th century saw the development of methods like the Leimgruber-Batcho indole synthesis, offering alternative routes. irjmets.comresearchgate.net More recent advancements have brought forth powerful transition-metal-catalyzed reactions, such as the Larock heteroannulation and the Mori-Ban-Hegedus indole synthesis, which provide highly regiocontrolled access to substituted indoles and indolines. nih.govnih.govacs.org These modern techniques have been pivotal in the synthesis of complex, naturally occurring methoxy-substituted indole alkaloids like mitragynine. nih.govnih.govacs.org

Research has also focused on the influence of the methoxy (B1213986) group's position on the indole ring's reactivity. The placement of this electron-donating group directs subsequent electrophilic substitution reactions, a feature that chemists exploit to achieve selective functionalization. smolecule.com For instance, a 5-methoxy group directs substitution to the 4- and 6-positions, whereas a 7-methoxy group offers a different regioselectivity. smolecule.com The development of intramolecular cycloaddition strategies has further enriched the synthetic options, enabling the construction of highly substituted indolines that are otherwise difficult to access. nih.gov This ongoing evolution of synthetic methods continues to drive the exploration of methoxy-substituted indolines in various scientific fields.

Fundamental Structural Characteristics and Chemical Nomenclature of 7-Methoxy-3,3-dimethylindoline within Indoline Chemistry

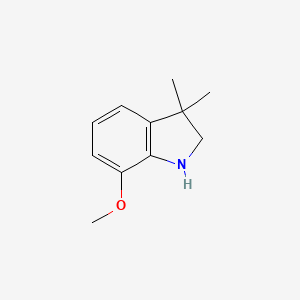

7-Methoxy-3,3-dimethylindoline is a specific derivative within the larger family of indoline compounds. smolecule.com Its core structure is the indoline nucleus, which is a bicyclic system also known as 2,3-dihydro-1H-indole. sci-hub.se This compound is distinguished by three specific substituents attached to this core:

A methoxy group (-OCH₃) is attached to the 7-position of the benzene portion of the ring.

Two methyl groups (-CH₃) are attached to the 3-position of the five-membered nitrogen-containing ring. The presence of two substituents on the same carbon is referred to as a gem-dimethyl group.

The systematic name for this compound, according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature, is 7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole . smolecule.com It is commonly referred to by the semi-systematic name 7-Methoxy-3,3-dimethylindoline . smolecule.combldpharm.commolcore.com The presence of the methoxy group activates the aromatic ring towards electrophilic substitution, while the gem-dimethyl groups at the 3-position add steric bulk and influence the compound's conformational properties. smolecule.com

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | 7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole smolecule.com |

| Common Name | 7-Methoxy-3,3-dimethylindoline bldpharm.commolcore.com |

| CAS Number | 1260651-39-5 bldpharm.commolcore.com |

| Molecular Formula | C₁₁H₁₅NO smolecule.combldpharm.com |

| Molecular Weight | 177.24 g/mol smolecule.combldpharm.com |

| Canonical SMILES | CC1(CNC2=C1C=CC=C2OC)C smolecule.com |

| InChI Key | DIHUHBQSENOANM-UHFFFAOYSA-N smolecule.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

7-methoxy-3,3-dimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C11H15NO/c1-11(2)7-12-10-8(11)5-4-6-9(10)13-3/h4-6,12H,7H2,1-3H3 |

InChI Key |

DIHUHBQSENOANM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=C1C=CC=C2OC)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 7 Methoxy 3,3 Dimethylindoline

Electrophilic Aromatic Substitution Patterns and Regioselectivity in Methoxy-Indolines

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In the case of methoxy-indolines, the substitution pattern is directed by the combined electronic effects of the methoxy (B1213986) group and the alkyl-substituted pyrrolidine (B122466) ring.

Research on related methoxy-indole systems has shown that the position of the methoxy group significantly influences the outcome of electrophilic substitution. For instance, in some cases, the methoxy group can direct substitution to the C4 position. nih.gov The presence of substituents on the pyrrolidine ring, such as the gem-dimethyl groups in 7-methoxy-3,3-dimethylindoline, can also introduce steric hindrance that influences the regioselectivity of the reaction.

| Substituent | Electronic Effect | Directing Influence |

| 7-Methoxy (-OCH₃) | Activating (Resonance) | Ortho, Para |

| Alkyl Indoline (B122111) Ring | Activating (Inductive) | Ortho, Para |

Nucleophilic Reactions at the Indoline Nitrogen and Designated Carbon Centers

The indoline scaffold possesses multiple sites susceptible to nucleophilic attack. The nitrogen atom of the indoline ring is nucleophilic and can readily participate in reactions with electrophiles. A common reaction is N-acylation, where an acyl group is introduced onto the nitrogen.

Furthermore, the carbon atoms of the indoline ring can also be targets for nucleophiles, although this is less common than reactions at the nitrogen. The reactivity of specific carbon centers towards nucleophiles can be enhanced by the presence of appropriate activating groups. For example, the C2 position can be susceptible to nucleophilic attack, particularly if the nitrogen is substituted with an electron-withdrawing group. ki.se

Intramolecular and Intermolecular Rearrangement Reactions Involving the Indoline Scaffold

Indoline derivatives are known to undergo a variety of rearrangement reactions, leading to the formation of new structural motifs. These transformations can be induced by heat, light, or acid catalysis.

Sigmatropic Rearrangements within Indoline Systems

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a pi-system. In indoline systems, vulcanchem.comvulcanchem.com-sigmatropic rearrangements have been observed, particularly in derivatives containing suitable substituents. arkat-usa.org For instance, the rearrangement of an acetoxy group from the nitrogen to the C2 position of the indoline ring has been reported. arkat-usa.org

Acid-Catalyzed Transformations and Their Mechanisms

Under acidic conditions, 7-methoxy-3,3-dimethylindoline and related structures can undergo various transformations. The Fischer indole (B1671886) synthesis, a classic method for preparing indoles, involves an acid-catalyzed cyclization of a phenylhydrazone. vulcanchem.com This type of cyclization can be considered a form of intramolecular rearrangement. In some instances, acid catalysis can lead to unexpected products through migration of substituents on the aromatic ring. nih.gov For example, the treatment of certain methoxyindoles with strong acids has been shown to result in the migration of the methoxy group. nih.gov

Oxidation and Reduction Chemistry Relevant to 7-Methoxy-3,3-dimethylindoline

The indoline ring system can be susceptible to both oxidation and reduction reactions. The specific outcome of these reactions depends on the reagents and conditions employed.

Oxidation of the indoline ring can lead to the formation of various products. For instance, the amino group of the indoline can be oxidized to a nitroso or nitro derivative. Oxidation can also occur at the benzylic C2 position, potentially leading to the formation of an oxindole. The use of reagents like Fremy's salt has been employed for the oxidation of related indole derivatives to indolequinones. acs.org

Reduction of the indoline system is also possible. The carbonyl group of an N-acyl indoline derivative can be reduced to an alcohol. Catalytic hydrogenation can be used to reduce the aromatic ring of the indole nucleus, leading to the formation of octahydroindole derivatives.

Functional Group Interconversions and Advanced Derivatization Strategies

The functional groups present in 7-methoxy-3,3-dimethylindoline, namely the secondary amine, the methoxy group, and the aromatic ring, provide multiple handles for further chemical modification. solubilityofthings.comub.eduvanderbilt.edu

The nitrogen atom can be readily derivatized through reactions such as alkylation, acylation, and sulfonylation. These modifications can significantly alter the electronic properties and steric environment of the molecule, influencing its subsequent reactivity.

Advanced Spectroscopic and Structural Elucidation of 7 Methoxy 3,3 Dimethylindoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural determination of 7-Methoxy-3,3-dimethylindoline, providing precise information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) Chemical Shift Analysis and Spin-Spin Coupling Patterns

The ¹H NMR spectrum of 7-Methoxy-3,3-dimethylindoline is expected to display a series of distinct signals corresponding to the aromatic, aliphatic, and methoxy (B1213986) protons within the molecule. The substitution pattern on the benzene (B151609) ring—with groups at positions 1, 2, and 7—dictates the appearance of the aromatic region.

The aromatic protons at positions 4, 5, and 6 are anticipated to form a coupled system. Typically, the proton at C5, being situated between two other protons, would appear as a triplet, while the protons at C4 and C6 would each appear as a doublet. The electron-donating methoxy group at C7 is expected to shield the ortho- and para-protons, causing upfield shifts. Specifically, the proton at C6 (ortho to the methoxy group) and the proton at C4 would be shifted to a higher field compared to unsubstituted indoline (B122111).

The aliphatic region is characterized by sharp, well-defined singlets due to the absence of adjacent protons for coupling. The six protons of the gem-dimethyl groups at the C3 position are magnetically equivalent and would produce a prominent singlet. The two protons of the methylene (B1212753) group at C2 are also equivalent and would appear as another singlet. The three protons of the methoxy group are expected to resonate as a sharp singlet in the typical range for aryl methyl ethers. The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| H-4 | ~6.7-6.9 | Doublet (d) | Coupled to H-5. |

| H-5 | ~7.0-7.2 | Triplet (t) | Coupled to H-4 and H-6. |

| H-6 | ~6.6-6.8 | Doublet (d) | Shielded by ortho-methoxy group. |

| N-H | Variable (e.g., ~3.5-4.5) | Broad Singlet (br s) | Position is solvent and concentration dependent. |

| -OCH₃ | ~3.8-3.9 | Singlet (s) | Characteristic shift for a methoxy group on an aromatic ring. |

| C2-H₂ | ~3.3-3.5 | Singlet (s) | Methylene group adjacent to nitrogen. |

| C3-(CH₃)₂ | ~1.3-1.4 | Singlet (s) | Six equivalent protons of the gem-dimethyl group. |

Carbon NMR (¹³C NMR) Chemical Shift Analysis and Quantitative Measurement

The carbons of the aromatic ring will resonate in the typical downfield region of approximately 110-150 ppm. The C7 carbon, directly attached to the electronegative oxygen of the methoxy group, is expected to be the most downfield among the aromatic carbons. The quaternary carbons, C3, C3a, and C7a, will also appear in this region but can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The C3 carbon, bearing the gem-dimethyl groups, will have a characteristic shift in the aliphatic quaternary carbon region. The methylene carbon at C2 and the equivalent methyl carbons will appear in the upfield aliphatic region, with the methoxy carbon appearing around 55-60 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 | ~56-58 | Methylene carbon adjacent to nitrogen. |

| C3 | ~43-45 | Quaternary carbon with gem-dimethyl groups. |

| C3a | ~140-142 | Aromatic quaternary carbon at ring junction. |

| C4 | ~120-122 | Aromatic CH. |

| C5 | ~128-130 | Aromatic CH. |

| C6 | ~112-114 | Aromatic CH, shielded by methoxy group. |

| C7 | ~146-148 | Aromatic carbon attached to the methoxy group. |

| C7a | ~132-134 | Aromatic quaternary carbon at ring junction, adjacent to nitrogen. |

| C3-(CH₃)₂ | ~28-30 | Two equivalent methyl carbons. |

| -OCH₃ | ~55-56 | Methoxy carbon. |

Two-Dimensional NMR Techniques for Establishing Connectivity and Stereochemical Relationships (e.g., COSY, HSQC, HMBC, NOESY/ROESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 7-Methoxy-3,3-dimethylindoline, COSY would show cross-peaks connecting H-4 with H-5, and H-5 with H-6, confirming their adjacency on the aromatic ring. No other correlations would be expected due to the isolated nature of the other proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the signals of H-4, H-5, and H-6 to C4, C5, and C6, respectively. It would also connect the C2-H₂ protons to the C2 carbon, the gem-dimethyl protons to their carbon, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons, which helps piece together the molecular skeleton. Key expected correlations include:

Protons of the gem-dimethyl groups showing correlations to C2, C3, and the ring-junction carbon C3a.

Methoxy protons showing a strong correlation to C7, confirming the position of the methoxy group.

The C2 methylene protons showing correlations to C3, C7a, and C3a.

Aromatic proton H-6 showing a correlation to C7a and C4, while H-4 would correlate to C5 and C3a.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of their bonding. A NOESY or ROESY spectrum would be expected to show correlations between the C2 protons and the N-H proton, as well as between the C2 protons and the aromatic proton at C7a's adjacent position if conformationally close. Correlations between the gem-dimethyl protons and the aromatic proton H-4 would also be anticipated, confirming their spatial proximity.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the molecule's functional groups.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

The IR spectrum of 7-Methoxy-3,3-dimethylindoline would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the indoline ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups will show strong absorptions in the 2850-2970 cm⁻¹ region.

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually result in several bands of variable intensity in the 1450-1610 cm⁻¹ range.

C-O Ether Stretches: The most characteristic signals for the methoxy group are the strong C-O stretching bands. An asymmetric C-O-C stretch for the aryl alkyl ether is expected around 1230-1270 cm⁻¹, and a symmetric stretch is anticipated around 1020-1050 cm⁻¹. These strong absorptions are highly indicative of the methoxy substituent.

Aromatic C-H Bending: Out-of-plane bending vibrations for the 1,2,3-trisubstituted benzene ring would appear in the fingerprint region, typically between 750-850 cm⁻¹, providing further evidence for the substitution pattern.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Aromatic C=C Stretch | 1450 - 1610 | Medium to Strong |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1020 - 1050 | Strong |

| Aromatic C-H Out-of-Plane Bending | 750 - 850 | Strong |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides data that is complementary to IR spectroscopy. While IR absorbance is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar character often produce strong signals in Raman spectra.

For 7-Methoxy-3,3-dimethylindoline, the Raman spectrum would be particularly useful for observing the symmetric "breathing" modes of the aromatic ring, which typically give a strong, sharp band. The symmetric stretching of the C3-C(CH₃)₂ bonds and other skeletal vibrations of the indoline ring system would also be more prominent in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule, aiding in a thorough structural and conformational analysis. mdpi.com

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic molecules. For 7-Methoxy-3,3-dimethylindoline (Molecular Formula: C₁₁H₁₅NO), HRMS provides an exact mass measurement, allowing for the confirmation of its elemental composition. The calculated exact mass is 177.24 g/mol . chemicalbook.com

Loss of a methyl radical (•CH₃): A primary and highly favorable fragmentation for gem-dimethyl groups is the loss of a methyl radical to form a stable tertiary carbocation. This would result in a prominent peak at m/z 162 ([M-15]⁺).

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group: A characteristic fragmentation for aryl methyl ethers involves the loss of formaldehyde following rearrangement, which would lead to a fragment ion at m/z 147. miamioh.edu

Retro-Diels-Alder (RDA) reaction: The indoline ring system could potentially undergo an RDA-type fragmentation, leading to the cleavage of the five-membered ring.

A proposed fragmentation pathway and the corresponding predicted m/z values are summarized in the table below.

Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation for 7-Methoxy-3,3-dimethylindoline

| m/z (Predicted) | Ion Formula | Description |

| 177 | [C₁₁H₁₅NO]⁺˙ | Molecular Ion |

| 162 | [C₁₀H₁₂NO]⁺ | Loss of a methyl radical (•CH₃) |

| 147 | [C₁₀H₁₃N]⁺˙ | Loss of formaldehyde (CH₂O) |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy provides insights into the interaction of molecules with light, revealing information about their electronic structure and potential for applications in materials science and bio-imaging.

The UV-Vis absorption spectrum of 7-Methoxy-3,3-dimethylindoline is expected to be dominated by the electronic transitions within the indole (B1671886) chromophore. Substituted indoles typically exhibit two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring.

The presence of the electron-donating methoxy group (-OCH₃) at the 7-position is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indoline, due to the extension of the conjugated π-system. While specific spectral data for 7-Methoxy-3,3-dimethylindoline is sparse, data from related methoxy-substituted heterocyclic compounds can provide an approximation of its absorption characteristics. For instance, methoxy-substituted quinolines and naphthalimides show distinct absorption bands in the UV-A and near-visible regions. sciforum.netresearchgate.net

Table 2: Representative UV-Vis Absorption Data for Related Methoxy-Substituted Heterocyclic Systems

| Compound | Solvent | λₘₐₓ (nm) | Reference |

| 6-Methoxyquinoline derivative | N/A | ~370 | sciforum.net |

| 7-Methoxyquinoline derivative | N/A | ~370 | sciforum.net |

| 1,8-N-methyl-4-methoxynaphthalimide | Various | 380 - 410 | researchgate.net |

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The efficiency of this process is quantified by the fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed. epa.gov

The fluorescence properties of indoline derivatives are highly dependent on their substitution pattern. The introduction of a methoxy group can significantly influence the fluorescence quantum yield and the emission wavelength. nih.gov In many heterocyclic systems, methoxy groups act as electron-donating groups, which can enhance fluorescence intensity and shift the emission to longer wavelengths (a bathochromic shift). sciforum.net For example, studies on methoxy-substituted carbostyrils have shown that the position of the methoxy group has a distinct effect on the fluorescence wavelength and quantum yield. sciforum.net Similarly, investigations into methoxy-trans-stilbene derivatives revealed a wide range of quantum yields (0.07–0.69) depending on the substitution pattern. nih.gov

Given these trends, 7-Methoxy-3,3-dimethylindoline is expected to be fluorescent, likely with emission in the violet-blue region of the spectrum. However, without experimental data, the precise emission maximum and quantum yield remain speculative.

Table 3: Representative Fluorescence Data for Methoxy-Substituted Aromatic Compounds

| Compound Class | Emission Maxima (λₑₘ) Range | Quantum Yield (Φ_F) Range | Reference |

| Methoxy-substituted Carbostyrils | 400 - 540 nm | 0.10 - 0.50 | sciforum.net |

| Methoxy-trans-stilbene derivatives | N/A | 0.07 - 0.69 | nih.gov |

| Benzothiazole-difluoroborates (with OMe) | 412 - 435 nm | 0.04 - 0.98 | nih.gov |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information on bond lengths, bond angles, and torsional angles within the 7-Methoxy-3,3-dimethylindoline molecule. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing in the solid state.

A search of the current literature and crystallographic databases did not yield a published crystal structure for 7-Methoxy-3,3-dimethylindoline. Therefore, definitive experimental data on its solid-state conformation and packing arrangement is not currently available. Analysis of related structures, such as methoxy-stilbene derivatives, has shown that intermolecular contacts, including C-H···O and π-π stacking, play a crucial role in the solid-state arrangement and can influence photophysical properties like fluorescence. nih.gov

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. 7-Methoxy-3,3-dimethylindoline is an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it does not exhibit chiroptical properties.

This section would become applicable only in the context of derivatives of 7-Methoxy-3,3-dimethylindoline that have been modified to introduce chirality, for instance, through the addition of a chiral substituent. No studies concerning the synthesis or chiroptical analysis of such chiral derivatives were identified in the surveyed literature.

Computational Chemistry and Theoretical Studies of 7 Methoxy 3,3 Dimethylindoline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of molecular systems from first principles. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule to determine its electronic structure and associated properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. sphinxsai.com Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density. A popular and widely validated approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a sufficiently flexible basis set like 6-311+G(d,p) to accurately describe the spatial distribution of electrons. researchgate.netacs.org

The first step in a computational analysis is typically geometry optimization. This iterative process systematically alters the molecular geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. mdpi.com For 7-Methoxy-3,3-dimethylindoline, this calculation would yield the most stable three-dimensional conformation, providing precise data on bond lengths, bond angles, and dihedral angles. A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies. acs.org

The optimized geometry provides the foundation for calculating various ground-state properties, including total energy, dipole moment, and the distribution of electronic charge. The methoxy (B1213986) group at the 7-position and the gem-dimethyl groups at the 3-position significantly influence the geometry and electronic distribution of the parent indoline (B122111) scaffold.

Table 1: Predicted Geometric Parameters for 7-Methoxy-3,3-dimethylindoline (Optimized at B3LYP Level) This table presents hypothetical, but chemically reasonable, data for illustrative purposes.

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

|---|---|---|

| Bond Length | C(7)-O(methoxy) | 1.36 Å |

| C(aromatic)-N | 1.39 Å | |

| C(aliphatic)-N | 1.46 Å | |

| C(3)-C(methyl) | 1.54 Å | |

| Bond Angle | C(6)-C(7)-C(7a) | 121.5° |

| C(7a)-N-C(2) | 109.8° | |

| C(methyl)-C(3)-C(methyl) | 110.2° |

| Dihedral Angle | C(7a)-C(7)-O-C(methoxy) | ~180° (planar) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. st-andrews.ac.uk These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the molecular Schrödinger equation with fewer assumptions compared to DFT.

While DFT methods approximate the exchange-correlation energy, ab initio approaches systematically improve upon the initial HF approximation by incorporating electron correlation to varying degrees. Consequently, high-level ab initio calculations, like CCSD(T), are often considered the "gold standard" for accuracy in computational chemistry and are used to benchmark other methods, including DFT. acs.org However, their high computational cost typically limits their application to smaller molecules. For a molecule the size of 7-Methoxy-3,3-dimethylindoline, such calculations are demanding but can be employed to obtain highly accurate energetic data or to validate the results from more cost-effective DFT functionals.

Molecular Orbital Analysis: Frontier Orbitals (HOMO/LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more polarizable and more chemically reactive. nih.gov

For 7-Methoxy-3,3-dimethylindoline, the electron-donating methoxy group attached to the aromatic ring is expected to raise the energy of the HOMO, localizing electron density primarily on the benzene-fused portion of the molecule. The LUMO is typically distributed over the π-conjugated system. From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govmdpi.com

Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors This table presents hypothetical, but chemically reasonable, data for illustrative purposes based on DFT calculations.

| Parameter | Formula | Predicted Value |

|---|---|---|

| HOMO Energy (E_HOMO) | - | -5.85 eV |

| LUMO Energy (E_LUMO) | - | -0.15 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.70 eV |

| Ionization Potential (I) | -E_HOMO | 5.85 eV |

| Electron Affinity (A) | -E_LUMO | 0.15 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.85 eV |

| Chemical Softness (S) | 1 / (2η) | 0.175 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | 3.00 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -3.00 eV |

In Silico Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting molecular spectra. By simulating spectroscopic properties, researchers can confirm molecular structures, assign experimental signals, and understand the electronic transitions responsible for observed spectra.

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excited states of medium-to-large molecules. mdpi.comfaccts.de It allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org

The UV-Vis spectrum of 7-Methoxy-3,3-dimethylindoline is expected to be dominated by π → π* transitions within the aromatic system. nih.gov TD-DFT calculations, performed on the DFT-optimized geometry, can identify the specific molecular orbitals involved in each electronic transition. This analysis provides a detailed picture of the charge transfer characteristics upon photoexcitation. The calculations are often performed using a solvent model (e.g., the Polarizable Continuum Model, PCM) to simulate experimental conditions more accurately. semanticscholar.org

Table 3: Predicted Electronic Transitions for 7-Methoxy-3,3-dimethylindoline via TD-DFT This table presents hypothetical, but chemically reasonable, data for illustrative purposes.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 295 | 0.085 | HOMO → LUMO |

| S₀ → S₂ | 258 | 0.110 | HOMO-1 → LUMO |

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for molecular structure elucidation. Computational methods, particularly DFT, can accurately predict the NMR chemical shifts (δ) of nuclei like ¹H and ¹³C. mdpi.com The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method, which calculates the isotropic magnetic shielding tensors for each atom in the molecule.

To obtain chemical shifts, the calculated isotropic shielding value (σ_iso) of each nucleus is subtracted from the shielding value of a reference compound, typically Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_iso). wisc.edu These predicted shifts can then be compared directly with experimental data.

A strong linear correlation between the calculated and experimental chemical shifts serves as a powerful validation of the computed structure. mdpi.com This combined experimental and computational approach is highly effective for unambiguous signal assignment, especially for complex molecules.

Table 4: Comparison of Hypothetical Experimental and Calculated NMR Chemical Shifts (ppm) Calculated shifts are predicted using the GIAO method at the B3LYP level.

| Atom Position | Nucleus | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |

|---|---|---|---|

| Methoxy H | ¹H | 3.85 | 3.88 |

| Aromatic H (C4-H) | ¹H | 6.70 | 6.75 |

| Aromatic H (C5-H) | ¹H | 7.10 | 7.14 |

| Aromatic H (C6-H) | ¹H | 6.65 | 6.68 |

| Methylene (B1212753) H (C2-H₂) | ¹H | 3.30 | 3.34 |

| Methyl H (C3-CH₃) | ¹H | 1.30 | 1.32 |

| Aromatic C (C7-O) | ¹³C | 155.0 | 154.5 |

| Aromatic C (C4) | ¹³C | 112.0 | 112.4 |

| Aliphatic C (C3) | ¹³C | 45.0 | 45.3 |

Theoretical Vibrational Frequency Calculations and Comparison with Experimental Data

Theoretical vibrational frequency calculations are a cornerstone of computational chemistry for elucidating the structural and electronic properties of a molecule. For 7-Methoxy-3,3-dimethylindoline, this analysis would typically be performed using Density Functional Theory (DFT), often with a functional like B3LYP and a basis set such as 6-311++G(d,p). The output of these calculations is a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule (e.g., C-H stretching, C-N stretching, ring deformations).

To enhance accuracy, the calculated frequencies are often scaled using a known scaling factor to correct for anharmonicity and systematic errors in the theoretical method. The scaled theoretical frequencies would then be compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This comparison allows for a definitive assignment of the observed spectral bands to specific molecular motions. A data table comparing these values would be crucial for validating the computational model.

Hypothetical Data Table for Vibrational Frequency Analysis

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| ν(N-H) | 3450 | 3312 | - | N-H Stretch |

| ν(C-H) aromatic | 3100 | 2976 | - | Aromatic C-H Stretch |

| ν(C-H) aliphatic | 2980 | 2861 | - | Aliphatic C-H Stretch |

| ν(C=C) aromatic | 1610 | 1546 | - | Aromatic Ring Stretch |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on 7-Methoxy-3,3-dimethylindoline were found.

Elucidation of Reaction Mechanisms via Transition State Theory and Reaction Pathways

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving 7-Methoxy-3,3-dimethylindoline. Using quantum mechanical methods, researchers can map out the potential energy surface for a proposed reaction. This involves locating the geometries of reactants, products, intermediates, and, most importantly, the transition states that connect them.

Transition state theory is then applied to calculate the activation energy (the energy barrier that must be overcome for the reaction to occur) and other thermodynamic properties. By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be identified. For instance, studying the N-alkylation or electrophilic aromatic substitution of 7-Methoxy-3,3-dimethylindoline would involve calculating the energies of the respective transition states to determine the regioselectivity and feasibility of the reaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govacs.org For 7-Methoxy-3,3-dimethylindoline, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules like water or chloroform) and solving Newton's equations of motion for every atom in the system. mdpi.com This generates a trajectory that reveals how the molecule moves, rotates, and changes its conformation.

This technique is invaluable for conformational analysis, identifying the most stable three-dimensional shapes of the molecule and the energy barriers between them. Furthermore, MD simulations can provide detailed insights into intermolecular interactions, such as hydrogen bonding between the indoline nitrogen and solvent molecules, or stacking interactions between the aromatic rings of multiple molecules. nih.govmdpi.com Key parameters analyzed include Root Mean Square Deviation (RMSD) to assess structural stability and Radial Distribution Functions (RDFs) to characterize intermolecular organization.

Quantitative Structure-Property Relationship (QSPR) Modeling focused on physicochemical and spectroscopic properties

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of a chemical based on its molecular structure. nih.gov A QSPR model is a mathematical equation that correlates calculated molecular descriptors (numerical representations of a molecule's structure) with an experimentally measured property.

For 7-Methoxy-3,3-dimethylindoline, a QSPR study could be developed to predict physicochemical properties like boiling point, solubility, or lipophilicity (logP). It could also be used to predict spectroscopic properties, such as its maximum absorption wavelength in UV-Vis spectroscopy. The process involves calculating a large number of descriptors (topological, electronic, geometric) for a set of related indoline derivatives and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive model. The robustness of the resulting model would be validated using internal and external validation techniques.

Table of Compounds Mentioned

| Compound Name |

|---|

Applications of 7 Methoxy 3,3 Dimethylindoline As a Chemical Research Scaffold

Indoline (B122111) Derivatives as Privileged Scaffolds in Medicinal Chemistry Research

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a rich source for the discovery of new therapeutic agents. Indoline and its derivatives have been widely recognized as such privileged structures due to their prevalence in a vast array of biologically active compounds.

Design Principles for Scaffold-Based Drug Discovery and Optimization

Scaffold-based drug discovery relies on the principle of decorating a core molecular framework with various functional groups to optimize its biological activity, selectivity, and pharmacokinetic properties. The indoline scaffold offers several key features that make it amenable to this approach. The nitrogen atom can be readily functionalized, and the aromatic ring can be substituted at multiple positions to modulate the molecule's interaction with its biological target.

The design of new therapeutic agents often involves an iterative process of chemical synthesis and biological evaluation. Key design principles include:

Target-Oriented Synthesis: Designing and synthesizing libraries of compounds around a privileged scaffold with a specific biological target in mind.

Diversity-Oriented Synthesis: Creating a wide range of structurally diverse molecules from a common scaffold to explore a broader biological space.

Structure-Based Drug Design: Utilizing the three-dimensional structure of a biological target to design ligands with high affinity and selectivity.

Exploration of Structure-Activity Relationships (SAR) within Indoline-Containing Molecular Libraries

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying different parts of a molecule and assessing the impact on its efficacy, researchers can identify the key structural features required for optimal performance.

The indoline scaffold has been the subject of extensive SAR studies. For instance, the substitution pattern on the aromatic ring and the nature of the substituents at the 1- and 3-positions have been shown to have a profound effect on the biological activity of indoline derivatives.

While specific SAR studies on 7-Methoxy-3,3-dimethylindoline are not extensively documented in publicly available literature, the principles can be illustrated by examining related indoline-containing compounds. For example, in a series of 3-substituted indoles developed as anticancer agents and Src kinase inhibitors, the nature of the substituent at the 3-position was found to be critical for activity. Similarly, in the development of 3-methylene-substituted indolinones as antimalarials, modifications to this part of the molecule led to significant changes in their potency against Plasmodium falciparum. nih.gov

A hypothetical SAR exploration starting from the 7-Methoxy-3,3-dimethylindoline scaffold could involve the synthesis of a library of analogs with variations at the 1-position (the nitrogen atom) and further functionalization of the aromatic ring. The biological activity of these analogs would then be evaluated to build a comprehensive SAR model.

Development of Chemical Probes and Molecular Tools for Biological Systems

Chemical probes are small molecules designed to study and manipulate biological systems. They are invaluable tools for understanding complex biological processes, identifying new drug targets, and validating the mechanism of action of therapeutic agents. The indoline scaffold has been utilized in the development of various chemical probes, including those for biochemical assays and fluorescent imaging.

Utilization in Biochemical Assays and Target Engagement Studies

Chemical probes based on the indoline scaffold can be designed to interact with specific enzymes or receptors, allowing for their detection and characterization in biochemical assays. For instance, an indoline derivative could be functionalized with a reactive group to covalently label the active site of an enzyme, enabling its identification and quantification in complex biological samples.

Furthermore, these probes can be used in target engagement studies to confirm that a drug candidate is interacting with its intended target in a cellular context. This is a critical step in the drug discovery process, as it provides evidence for the mechanism of action and helps to rationalize the observed biological effects. While direct examples involving 7-Methoxy-3,3-dimethylindoline are limited, the general utility of the indoline core in such applications is well-established.

Design and Synthesis of Fluorescent Probes Incorporating Indoline Moieties

Fluorescent probes are essential tools for visualizing and tracking biological molecules and processes in living cells. The indoline and related indolenine scaffolds are common components of many fluorescent dyes due to their favorable photophysical properties.

The synthesis of fluorescent probes often involves the condensation of an indoline- or indolenine-containing fragment with another aromatic or heterocyclic moiety to create a conjugated system that absorbs and emits light in the visible or near-infrared region. For example, indole-based boron-dipyrromethene (BODIPY) dyes have been developed as fluorescent probes for the detection of specific analytes. nih.gov Similarly, indolenine-based squaraine dyes are known for their sharp absorption and emission profiles in the near-infrared region, making them suitable for in vivo imaging applications. bohrium.com

The 7-methoxy group in 7-Methoxy-3,3-dimethylindoline can have a beneficial effect on the fluorescent properties of such probes. As an electron-donating group, it can increase the quantum yield and shift the emission wavelength to longer, more biologically compatible wavelengths. The 3,3-dimethyl group can enhance the photostability of the dye by preventing non-radiative decay pathways.

Table 1: Examples of Indoline-Based Fluorescent Probes and their Properties

| Probe Type | Fluorophore Core | Target Analyte/Application | Key Features |

| BODIPY Probe | Indole-BODIPY | Benzenethiols | Ratiometric emission, high selectivity |

| Squaraine Dye | Indolenine-Squaraine | pH sensing, bioimaging | Near-infrared emission, high photostability |

| Imidazo[1,2-a]indole | Imidazo[1,2-a]indole | Low pH | High sensitivity and selectivity for acidic environments |

Role as Versatile Building Blocks in Complex Organic Synthesis

Beyond its applications in medicinal chemistry and chemical biology, 7-Methoxy-3,3-dimethylindoline and related indoline derivatives are valuable building blocks in complex organic synthesis. Their inherent reactivity and the possibility for further functionalization make them useful starting materials for the construction of intricate molecular architectures, including natural products and their analogs.

The indoline ring system can be manipulated through a variety of chemical transformations. The nitrogen atom can be acylated, alkylated, or used to direct ortho-metalation. The aromatic ring can undergo electrophilic substitution reactions, and the methylene (B1212753) groups at the 2-position can be functionalized through deprotonation and subsequent reaction with electrophiles.

An example of the utility of a related 7-methoxyindole (B1360046) derivative is in the gram-scale synthesis of various naturally occurring 2,7-dioxygenated carbazole (B46965) alkaloids. rsc.org In these syntheses, a 7-methoxyindole derivative serves as a key precursor, and its subsequent elaboration leads to the formation of the complex carbazole ring system. This highlights the strategic importance of such substituted indoles in the efficient construction of biologically active natural products.

The 7-Methoxy-3,3-dimethylindoline scaffold, with its pre-installed methoxy (B1213986) and gem-dimethyl groups, offers a strategic advantage in the synthesis of target molecules where these structural features are desired. The gem-dimethyl group can also serve as a steric directing group, influencing the stereochemical outcome of subsequent reactions.

Precursors for the Construction of Advanced Heterocyclic Systems

The indoline nucleus of 7-Methoxy-3,3-dimethylindoline serves as a robust platform for the synthesis of a variety of fused heterocyclic systems. One of the most prominent applications is in the preparation of spiropyran-based photochromic compounds. The synthesis typically involves the condensation of a substituted indoline derivative with a salicylaldehyde. This reaction leads to the formation of a spirocyclic structure, where the indoline and chromene moieties are linked by a common spiro carbon atom.

The presence of the methoxy group at the 7-position of the indoline ring can influence the electronic properties and, consequently, the photochromic behavior of the resulting spiropyran. These molecules are renowned for their ability to undergo a reversible, light-induced transformation between a colorless, closed spiro form and a colored, open merocyanine (B1260669) form. rsc.org This property is at the heart of their application in various optical technologies.

Furthermore, the indoline scaffold can be incorporated into more complex, polycyclic hetero-fused systems, although specific examples beyond spiropyrans directly utilizing the 7-methoxy-3,3-dimethyl variant are an area of ongoing research. nih.gov The general reactivity of the indoline nitrogen and the aromatic ring allows for a range of synthetic manipulations to build diverse heterocyclic frameworks.

Applications in Supramolecular Chemistry, including Rotaxane Synthesis

While the direct incorporation of 7-Methoxy-3,3-dimethylindoline into rotaxanes—mechanically interlocked molecules composed of a dumbbell-shaped component threaded through a macrocycle—is not extensively documented in publicly available research, the fundamental principles of supramolecular chemistry suggest its potential in this area. The structural motifs derived from this indoline derivative could be designed to act as either the "axle" or the "stopper" components of a rotaxane.

The synthesis of rotaxanes often relies on non-covalent interactions such as hydrogen bonding, metal coordination, or hydrophobic effects to pre-organize the components before the final covalent capture of the interlocked structure. The aromatic and heteroatomic nature of the 7-Methoxy-3,3-dimethylindoline scaffold could be functionalized to participate in these crucial non-covalent interactions, thereby facilitating the assembly of complex supramolecular architectures.

Applications in Material Science, including Photoactive Polymers and Dyes

The ability of 7-Methoxy-3,3-dimethylindoline derivatives to interact with light has led to their significant application in the field of material science, particularly in the development of photoactive polymers and dyes with tunable optical properties.

Integration into Photochromic Systems for Optical Applications

As previously mentioned, 7-Methoxy-3,3-dimethylindoline is a key precursor in the synthesis of spiropyrans. These photochromic molecules are central to the development of "smart" materials that respond to light stimuli. The reversible switching between the colorless spiropyran and the colored merocyanine form allows for the modulation of light transmission, making them suitable for applications such as:

Ophthalmic lenses: Lenses that darken in the presence of UV light and fade back to clear in its absence.

Optical data storage: The two distinct states of the molecule can represent binary data (0 and 1).

Light-controlled switches and sensors: The change in color and structure can be used to trigger other chemical or physical processes. sciforum.net

| Research Finding | Application Area |

| Synthesis of spiropyrans with tunable photochromic properties. rsc.org | Smart windows, optical filters, and security inks. |

| Investigation of the influence of substituents on switching kinetics. rsc.org | High-speed optical switches and data processing. |

| Development of asymmetric bis-spiropyrans with improved photochromism. researchgate.net | Advanced photoresponsive materials. |

Development of Cyanine (B1664457) Dyes with Tunable Optical Properties

The quaternized form of 7-Methoxy-3,3-dimethylindoline, an indolenium salt, is a critical building block for the synthesis of cyanine dyes. Cyanine dyes are a class of synthetic dyes characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine bridge. They are known for their strong and sharp absorption bands in the visible and near-infrared (NIR) regions of the electromagnetic spectrum.

The synthesis of cyanine dyes often involves the condensation of two heterocyclic precursors, one of which can be a derivative of 7-Methoxy-3,3-dimethylindoline. The length and nature of the polymethine chain, as well as the specific heterocyclic systems used, determine the absorption and emission wavelengths of the resulting dye. This tunability is a key advantage of cyanine dyes.

Heptamethine cyanine dyes, which possess a longer polymethine chain, are of particular interest due to their absorption and emission in the NIR region. mdpi.com This property makes them highly valuable for various bioimaging applications, as NIR light can penetrate deeper into biological tissues with minimal autofluorescence. The synthesis of these dyes can be achieved by reacting a quaternary indolenium salt with a suitable pentamethinic salt. mdpi.com

| Dye Class | Key Features | Potential Applications |

| Trimethine Cyanines | Strong absorption in the visible region. | Photography, optical recording media. |

| Pentamethine Cyanines | Absorption shifted towards longer wavelengths. | Fluorescence microscopy, flow cytometry. |

| Heptamethine Cyanines | Absorption and emission in the near-infrared (NIR) region. mdpi.com | In vivo imaging, photodynamic therapy. |

Chemical Biology Applications Beyond Therapeutic Development

The unique photophysical properties of molecules derived from 7-Methoxy-3,3-dimethylindoline also lend themselves to applications in chemical biology, particularly in the development of fluorescent probes for sensing and imaging. These applications often focus on understanding biological processes at the molecular level, rather than direct therapeutic intervention.

Derivatives of 7-Methoxy-3,3-dimethylindoline can be functionalized to create fluorescent probes that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as metal ions. nih.govnih.govmdpi.comnih.gov This "turn-on" or "turn-off" fluorescence response allows for the selective detection and quantification of the target analyte in complex biological environments.

For instance, a spiropyran-based probe can be designed to be non-fluorescent in its closed form. Upon interaction with a specific metal ion, the ring-opening to the fluorescent merocyanine form can be triggered, leading to a detectable signal. The selectivity of these probes can be engineered by incorporating specific chelating groups that bind preferentially to the target ion. nih.gov Such probes are valuable tools for studying the roles of metal ions in various cellular processes and for environmental monitoring.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Indolines

The demand for environmentally benign and efficient chemical processes has spurred the development of innovative synthetic routes to the indoline (B122111) core. Traditional methods are often being supplanted by more sustainable alternatives that offer high atom economy, mild reaction conditions, and reduced waste.

Key areas of development include:

Palladium-Catalyzed C-H Amination: This powerful technique allows for the direct intramolecular cyclization of β-arylethylamine substrates to form the indoline ring. organic-chemistry.org These methods are characterized by high efficiency and the use of inexpensive reagents. organic-chemistry.org

Electrochemical Synthesis: Metal-free electrochemical approaches are emerging as a sustainable strategy. For instance, using iodine as a mediator enables the intramolecular C(sp²)-H amination of 2-vinyl anilines, providing a switchable synthesis of both indoline and indole (B1671886) derivatives. organic-chemistry.org

Solid-Phase Synthesis: The use of polymer-bound reagents, such as a selenenyl bromide resin, facilitates the cyclization of aniline (B41778) derivatives into solid-supported indoline scaffolds. nih.gov This methodology is highly adaptable for creating combinatorial libraries of indoline compounds for drug discovery and other applications. nih.gov

Photoredox Catalysis: Transition-metal-free methods using organic photoredox catalysts can achieve the dearomative nucleophilic addition to indoles to furnish 2-substituted indolines under mild UV irradiation. mdpi.com

| Methodology | Catalyst/Key Reagent | Key Advantages | Reference |

|---|---|---|---|

| Pd-Catalyzed Intramolecular C-H Amination | Palladium(II) catalysts | High efficiency, low catalyst loading, mild conditions. | organic-chemistry.org |

| Electrochemical C(sp²)-H Amination | Iodine (mediator) | Metal-free, sustainable, switchable between indoline/indole. | organic-chemistry.org |

| Solid-Phase Synthesis | Polymer-bound selenenyl bromide resin | Facilitates library synthesis, simplifies purification. | nih.gov |

| Photoredox Dearomative Addition | Organic photoredox catalysts (e.g., phenanthrene) | Transition-metal-free, mild reaction conditions. | mdpi.com |

Advanced Mechanistic Investigations into Complex Indoline Transformations

A deep understanding of reaction mechanisms is paramount for optimizing existing transformations and discovering new ones. Modern physical organic chemistry tools are being applied to unravel the intricate pathways of indoline synthesis and functionalization. Computational studies, particularly Density Functional Theory (DFT), have become indispensable for elucidating the mechanisms of complex rearrangements, such as the conversion of spirocyclic indolenines into quinolines. researchgate.net These theoretical investigations can shed light on reaction intermediates and transition states that are difficult to observe experimentally. researchgate.net

Furthermore, experimental mechanistic studies, including deuterium-labeling experiments, are crucial for validating proposed pathways. Such studies have been used to uncover the role of carbene intermediates in novel aromatization processes for synthesizing functionalized indolines. nih.gov By combining computational and experimental results, researchers can gain a comprehensive picture of the reaction landscape, enabling the rational design of more selective and efficient catalysts and reaction conditions. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Computational Design and Property Prediction

The convergence of artificial intelligence (AI), particularly machine learning (ML) and deep learning (DL), with chemistry is revolutionizing drug design and materials discovery. nih.govbohrium.com These computational tools can process vast datasets to identify patterns and make predictions far more rapidly than human researchers. springernature.com For indoline-based research, AI and ML can be applied to:

De Novo Drug Design: Generative models can design novel indoline derivatives with desired pharmacological profiles by learning from existing libraries of active compounds. youtube.com

Property Prediction: ML algorithms can predict the physicochemical and biological properties (e.g., solubility, toxicity, binding affinity) of new indoline candidates, allowing for the prioritization of synthetic targets. bohrium.comspringernature.com

Reaction Optimization: AI can be used to predict the optimal conditions for synthesizing complex indoline derivatives, accelerating the development of new synthetic methodologies.

| AI/ML Application | Objective | Potential Impact | Reference |

|---|---|---|---|

| Generative Models | Design novel indoline structures with specific properties. | Accelerates the discovery of new drug candidates. | youtube.com |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on molecular structure. | Enables high-throughput virtual screening of indoline libraries. | nih.gov |

| ADMET Prediction | Forecast the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Reduces late-stage failures in drug development. | nih.gov |

| Retrosynthesis Prediction | Propose synthetic routes to target indoline molecules. | Aids chemists in planning complex syntheses. | bohrium.com |

Exploration of Novel Scaffold Modifications for Enhanced Chemical and Spectroscopic Attributes

Modifying the core indoline scaffold is a proven strategy for tuning its properties for specific applications. Research is focused on introducing diverse functional groups and fusing new ring systems to the indoline framework to modulate its electronic, steric, and spectroscopic characteristics.

For example, the synthesis of spiro-indoline derivatives, where the C3 position of the indoline is part of a second ring system, has generated significant interest. nih.govmdpi.com These rigid, three-dimensional structures are highly sought after in pharmaceutical research. nih.gov Furthermore, strategic substitution on the indoline ring can dramatically alter its spectroscopic properties. The introduction of strong electron-donating groups, such as a fluorenyl indoline moiety, has been used to create advanced porphyrin dyes with enhanced light-harvesting capabilities for use in dye-sensitized solar cells. acs.org This demonstrates how rational scaffold modification can lead to materials with superior performance.

| Scaffold Modification | Resulting Attribute | Example Application | Reference |

|---|---|---|---|

| Spirocyclization at C3 | Increased structural rigidity and complexity. | Pharmaceuticals and biologically active compounds. | nih.govmdpi.com |

| Attachment of Electron-Donating Groups | Enhanced light absorption and electron-donating capacity. | Dye-sensitized solar cells. | acs.org |

| Fusion of Heterocyclic Rings | Creation of novel, polycyclic scaffolds with unique biological profiles. | Drug discovery and combinatorial chemistry. | nih.gov |

| Halogenation | Modulation of lipophilicity and binding interactions. | Anticancer agents. | researchgate.net |

Design and Synthesis of Next-Generation Smart Materials Derived from Indoline Scaffolds

The unique photophysical and electronic properties of the indoline nucleus make it an attractive building block for "smart" materials—materials that respond to external stimuli such as light, heat, or chemical environment. The strong electron-donating nature of the indoline nitrogen is a key feature that can be exploited in the design of functional molecules.

One prominent area is the development of organic dyes for dye-sensitized solar cells (DSSCs). acs.org Indoline-based donors are incorporated into complex dye structures to improve light absorption and electron injection efficiency, leading to higher power conversion efficiencies. acs.org Beyond photovoltaics, indoline derivatives hold potential for applications in chemical sensors, organic light-emitting diodes (OLEDs), and photochromic materials. The ability to fine-tune the electronic properties of the indoline scaffold through synthetic modification allows for the rational design of materials with specific, on-demand functionalities. researchgate.net

Q & A

Q. What are the common synthetic routes for 7-Methoxy-3,3-dimethylindoline, and how are reaction conditions optimized?

- Methodological Answer: Synthetic routes often involve alkylation or cyclization strategies. For example, indoline derivatives can be synthesized via base-catalyzed condensation (e.g., using alkaline conditions) followed by iodine-mediated cyclization, as demonstrated in flavone synthesis (yield ~92%) . Catalytic hydrogenation (e.g., nickel catalysts under high-temperature, low-pressure conditions) may optimize yields, as seen in analogous methoxy-terpenoid syntheses . Key parameters include solvent choice (e.g., DMSO for high-temperature stability) and protecting-group strategies for reactive hydroxyl/methoxy sites .

Q. Which spectroscopic techniques are critical for characterizing 7-Methoxy-3,3-dimethylindoline?

- Methodological Answer: UV-Vis spectroscopy identifies electronic transitions influenced by the methoxy group. IR confirms functional groups (e.g., C-O stretching at ~1250 cm⁻¹). NMR (¹H, ¹³C, DEPT-135) resolves structural details: methoxy protons (~δ 3.8–4.0 ppm), indoline backbone protons, and dimethyl substituents. Elemental analysis validates purity . For advanced confirmation, high-resolution mass spectrometry (HRMS) or X-ray crystallography is recommended.

Advanced Research Questions

Q. How can researchers address contradictions in spectral data for 7-Methoxy-3,3-dimethylindoline under varying experimental conditions?

Q. What strategies improve the regioselectivity of methoxy group introduction in indoline derivatives?

- Methodological Answer: Regioselectivity is controlled via directing groups or catalysts. For example:

Q. How does the methoxy group influence the biological activity of 7-Methoxy-3,3-dimethylindoline compared to non-methoxy analogs?

Q. What are the challenges in scaling up 7-Methoxy-3,3-dimethylindoline synthesis while maintaining purity?

- Methodological Answer: Scaling introduces impurities from side reactions (e.g., over-alkylation). Mitigation strategies:

- Process Optimization: Use flow chemistry for precise temperature/pH control.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water).

- Degradation Management: Store under inert gas at -20°C to prevent methoxy group hydrolysis .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the stability of 7-Methoxy-3,3-dimethylindoline in salt solutions?

- Methodological Answer: Stability variations in salt solutions (e.g., KNO₃) may stem from ionic strength effects on solvation. For instance, chalcone derivatives degrade faster in high-concentration KNO₃ due to increased nucleophilic attack . To resolve:

- Perform kinetic studies (UV-Vis time scans) under controlled ionic strengths.

- Compare degradation rates via HPLC to identify by-products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.